molecular formula C13H12N2O4S B13884989 2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-1,3-thiazole-4-carboxylic acid

2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-1,3-thiazole-4-carboxylic acid

Cat. No.: B13884989
M. Wt: 292.31 g/mol
InChI Key: XZKABQKMANWCEG-UHFFFAOYSA-N
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Description

2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-1,3-thiazole-4-carboxylic acid typically involves the reaction of 2,5-dimethyl-4-nitrobenzyl chloride with thioamide derivatives under basic conditions. The reaction proceeds through nucleophilic substitution, forming the thiazole ring . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophiles such as halogens or nitro groups, often in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products Formed

Scientific Research Applications

2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-1,3-thiazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the suppression of microbial growth or cancer cell proliferation . The compound’s nitro group can also undergo reduction to form reactive intermediates that damage cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-1,3-thiazole-4-carboxylic acid is unique due to its specific substitution pattern on the thiazole ring and the presence of a nitro group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C13H12N2O4S

Molecular Weight

292.31 g/mol

IUPAC Name

2-[(2,5-dimethyl-4-nitrophenyl)methyl]-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C13H12N2O4S/c1-7-4-11(15(18)19)8(2)3-9(7)5-12-14-10(6-20-12)13(16)17/h3-4,6H,5H2,1-2H3,(H,16,17)

InChI Key

XZKABQKMANWCEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C)CC2=NC(=CS2)C(=O)O

Origin of Product

United States

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